Cas no 1499364-93-0 (5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine)

5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
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- 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine
- 1H-Pyrazol-4-amine, 5-ethyl-1-(4-methylphenyl)-
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- インチ: 1S/C12H15N3/c1-3-12-11(13)8-14-15(12)10-6-4-9(2)5-7-10/h4-8H,3,13H2,1-2H3
- InChIKey: WPBCCLFAKKPFHH-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=C(C)C=C2)C(CC)=C(N)C=N1
5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01009190-1g |
5-Ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine |
1499364-93-0 | 95% | 1g |
¥3717.0 | 2023-04-01 | |
Enamine | EN300-176779-5g |
5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine |
1499364-93-0 | 95% | 5g |
$2152.0 | 2023-09-20 | |
Aaron | AR01BE2A-100mg |
5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine |
1499364-93-0 | 95% | 100mg |
$379.00 | 2025-02-09 | |
1PlusChem | 1P01BDTY-10g |
5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine |
1499364-93-0 | 95% | 10g |
$4006.00 | 2023-12-21 | |
1PlusChem | 1P01BDTY-5g |
5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine |
1499364-93-0 | 95% | 5g |
$2722.00 | 2023-12-21 | |
1PlusChem | 1P01BDTY-100mg |
5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine |
1499364-93-0 | 95% | 100mg |
$321.00 | 2025-03-19 | |
1PlusChem | 1P01BDTY-50mg |
5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine |
1499364-93-0 | 95% | 50mg |
$229.00 | 2025-03-19 | |
Aaron | AR01BE2A-50mg |
5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine |
1499364-93-0 | 95% | 50mg |
$265.00 | 2025-02-09 | |
Aaron | AR01BE2A-250mg |
5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine |
1499364-93-0 | 95% | 250mg |
$530.00 | 2025-02-09 | |
A2B Chem LLC | AW09958-2.5g |
5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine |
1499364-93-0 | 95% | 2.5g |
$1566.00 | 2024-04-20 |
5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amineに関する追加情報
Introduction to 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine (CAS No. 1499364-93-0)
5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by the chemical identifier CAS No. 1499364-93-0, belongs to the pyrazole class of molecules, which are known for their broad spectrum of pharmacological applications. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 4, and they serve as versatile scaffolds in medicinal chemistry for developing drugs targeting various diseases.
The structural formula of 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine features an ethyl group attached to the 5-position of the pyrazole ring and a 4-methylphenyl (tolyl) group at the 1-position. This specific arrangement of substituents contributes to the compound's distinct chemical and pharmacological characteristics. The presence of both an ethyl group and a methyl-substituted benzene ring enhances its potential for interactions with biological targets, making it a promising candidate for further investigation in drug discovery.
In recent years, there has been a growing interest in pyrazole derivatives due to their demonstrated efficacy in modulating various biological pathways. The 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine molecule has been studied for its potential role in inhibiting enzymes and receptors involved in inflammatory responses, metabolic disorders, and even certain types of cancer. Its ability to interact with these targets is largely influenced by its molecular structure, which includes aromatic rings and functional groups that can engage in hydrogen bonding, hydrophobic interactions, and other forms of molecular recognition.
One of the most compelling aspects of 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine is its versatility in chemical modifications. Researchers have explored various derivatives of this compound to optimize its pharmacological properties. For instance, modifications at the 3-position of the pyrazole ring or alterations to the substituents on the phenyl ring can significantly impact the compound's bioavailability, solubility, and target specificity. These modifications are crucial for developing drug candidates that exhibit high efficacy while minimizing side effects.
The synthesis of 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.
Recent studies have highlighted the potential therapeutic applications of 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine in treating neurological disorders. Its ability to cross the blood-brain barrier and interact with neurotransmitter receptors has made it a subject of interest for developing treatments for conditions such as Alzheimer's disease, Parkinson's disease, and depression. Preclinical studies have shown that this compound can modulate neurotransmitter levels and protect against neurodegeneration, suggesting its promise as a future therapeutic agent.
Moreover, 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine has been investigated for its anti-inflammatory properties. Inflammatory processes are central to many chronic diseases, including arthritis, cardiovascular disease, and autoimmune disorders. By inhibiting key inflammatory pathways, this compound may help reduce symptoms and slow disease progression. Initial findings from cell culture and animal models indicate that it can effectively reduce inflammation without causing significant toxicity.
The compound's potential role in cancer therapy is another area of active research. Pyrazole derivatives have been shown to exhibit anti-cancer effects by inducing apoptosis (programmed cell death) in tumor cells and inhibiting angiogenesis (the formation of new blood vessels that supply tumors). 5-Ethyl-1-(4-methylphenyl)-1H-pyrazol-4-am ine is being explored as a lead compound for developing novel anticancer drugs that target specific molecular pathways involved in cancer growth and survival.
In conclusion, 5-Ethyl -1-( 4 -m ethylphenyl ) - 1 H -py ra z ol - 4 -a min e (CAS No. 1499364 -93 -0) is a structurally interesting molecule with significant potential in pharmaceutical applications. Its unique combination of substituents makes it a versatile scaffold for drug discovery, with promising results in areas such as neurological disorders, inflammation, and cancer therapy. As research continues to uncover new biological activities and synthetic strategies for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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